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Pentacontane is a saturated hydrocarbon belonging to the class of alkanes, specifically categorized as a higher alkane. Its chemical formula is and it has a molecular weight of approximately 703.34 g/mol. Pentacontane is characterized by its long carbon chain, consisting of fifty carbon atoms, which contributes to its unique physical and chemical properties. It appears as a colorless, odorless solid at room temperature, with a melting point around 93.0 °C and a boiling point between 420-422 °C at 15 Torr
Not applicable for pentacontane as it's not typically involved in biological processes.
These reactions are generally characterized by the law of conservation of mass, ensuring that the quantity of each element remains constant throughout the reaction .
Pentacontane can be synthesized through several methods:
Pentacontane finds applications in various fields:
Studies on pentacontane often focus on its interactions with other compounds, particularly in mixtures with other alkanes. For instance, research has shown that pentacontane exhibits conformational disorder when mixed with hexatetracontane, affecting its physical properties such as melting point and viscosity . These interactions are crucial for understanding its behavior in various applications.
Pentacontane is part of a series of higher alkanes, each differing by the number of carbon atoms in their chains. Here are some similar compounds for comparison:
| Compound Name | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| Tetracosane | 338.71 | 49.9 | 340 | |
| Hexacosane | 366.71 | 56.4 | 352 | |
| Heptacosane | 380.74 | 59.5 | 370 | |
| Octacosane | 394.77 | 64.5 | 385 | |
| Nonacosane | 408.80 | 63.7 | 400 |
Uniqueness of Pentacontane:
Pentacontane's unique length and molecular weight set it apart from these similar compounds, contributing to distinct physical properties such as higher melting and boiling points compared to shorter-chain alkanes. Its applications in specialized fields further emphasize its significance among higher alkanes .
Pentacontane is formally designated under the International Union of Pure and Applied Chemistry (IUPAC) system as a straight-chain alkane comprising 50 carbon atoms. Its systematic name derives from the Greek numeral πεντήκοντα (pentḗkonta), meaning "fifty," combined with the suffix "-ane" denoting its alkane classification. The Chemical Abstracts Service (CAS) Registry assigns the identifier 6596-40-3 to pentacontane, while the European Inventory of Existing Commercial Chemical Substances (EINECS) lists it under 229-534-4.
| Property | Value | Source Identifier |
|---|---|---|
| CAS Registry Number | 6596-40-3 | |
| EINECS Number | 229-534-4 | |
| IUPAC Name | Pentacontane |
The compound was first registered in CAS on March 27, 2005, with subsequent updates reflecting its inclusion in modern chemical databases.
Pentacontane adheres to the general alkane formula CₙH₂ₙ₊₂, yielding the molecular formula C₅₀H₁₀₂. With a molecular weight of 703.36 g/mol, it occupies a position at the upper boundary of practical hydrocarbon synthesis.
Structural isomerism in pentacontane arises from potential branching configurations, though its linear (n-pentacontane) form dominates commercial and research applications. The number of possible isomers escalates exponentially with carbon count, as described by the Gutman enumeration formula:
$$
\text{NI}(n) = \frac{1}{n} \sum_{d|n} \phi(d) \cdot 2^{n/d}
$$
where $$ \phi $$ is Euler's totient function. For $$ n = 50 $$, the theoretical isomer count exceeds 1.1 × 10²⁴, though only the linear isomer is routinely characterized.
| Carbon Atoms | Isomer Count | Source |
|---|---|---|
| 5 | 3 | |
| 10 | 75 | |
| 20 | 366,319 | |
| 50 | >1.1 × 10²⁴ |
Pentacontane has accrued multiple synonymous designations across chemical literature and industrial catalogs:
Historical terminology reflects the evolution of organic nomenclature. Prior to IUPAC standardization, trivial names like "paraffin" (from Latin parum affinis, "little affinity") were broadly applied to alkanes. The transition to systematic naming eliminated ambiguities, particularly for high-carbon compounds where isomer proliferation complicated identification.
The X-ray crystallographic analysis of n-pentacontane represents a fundamental approach to understanding the atomic-level structure of this ultra-long chain alkane. While direct single-crystal X-ray diffraction studies of pure pentacontane remain limited in the literature, extensive crystallographic investigations of related long-chain n-alkanes provide crucial insights into the expected structural characteristics of this fifty-carbon hydrocarbon [1] [2] [3].
X-ray diffraction techniques have been successfully employed to elucidate the crystal structures of n-alkanes within the homologous series, revealing systematic trends that allow for reliable extrapolation to pentacontane [1]. The fundamental principles underlying X-ray crystallography involve measuring the angles and intensities of diffracted X-ray beams to produce three-dimensional pictures of electron density distributions within crystals, thereby determining atomic positions and chemical bonding patterns [1].
For long-chain n-alkanes containing more than thirty-six carbon atoms, crystallographic studies consistently demonstrate orthorhombic crystal symmetry [2] [5]. This structural preference arises from the optimization of intermolecular van der Waals interactions between parallel hydrocarbon chains. The chains adopt fully extended all-trans conformations, with the molecular axes oriented perpendicular to the lamellar surfaces formed by terminal methyl groups [6] [5].
Crystallographic evidence from electron diffraction measurements on epitaxially grown crystals of n-hexatriacontane (C36H74) has provided detailed structural insights applicable to pentacontane [7]. These studies reveal that the crystal structure consists of parallel chains arranged in an orthorhombic unit cell, with specific lattice parameters that vary systematically with chain length [2]. The critical unit cell parameter 'a' reaches values of approximately 7.66 ± 0.005 Å for long-chain alkanes, representing an upper limit for free volume within the crystal structure [2].
Temperature-dependent X-ray diffraction studies have elucidated the thermal behavior of long-chain alkane crystals, revealing multiple phase transitions that occur as temperature increases [8] [9]. These transitions involve structural reorganization from highly ordered crystalline phases through intermediate rotator phases to the liquid state. The crystallographic analysis demonstrates that pentacontane, with its melting temperature of 365 K, exhibits similar phase behavior to other long-chain alkanes [10].
The application of X-ray diffraction to binary alkane systems provides additional structural information relevant to pentacontane behavior in mixed systems [3] [11]. Crystallographic studies of n-alkane binary eutectics, such as the C30H62/C40H82 system, demonstrate that molecular alloys maintain orthorhombic crystal structures while accommodating compositional variations through lamellar packing adjustments [3].
Recent advances in electron diffraction techniques have enabled the determination of crystal structures for ultra-long alkanes with unprecedented resolution [12]. These studies reveal grain microstructures and nanoscale domains of chain-ordered lamellae within individual crystals, providing insights into the hierarchical organization of long-chain alkane structures that would be expected in pentacontane crystals [12].
Table 1: Basic Structural Parameters of Pentacontane
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C50H102 | [13] [14] |
| Molecular Weight (g/mol) | 703.34-703.36 | [15] [13] |
| CAS Registry Number | 6596-40-3 | [13] [14] |
| IUPAC Name | pentacontane | [14] |
| Number of Carbon Atoms | 50 | [14] |
| Number of Hydrogen Atoms | 102 | [14] |
Table 2: Thermodynamic Properties Related to Structural Analysis
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 93-95 | [15] [13] [14] |
| Boiling Point (°C) | 548 | [15] |
| Density (g/cm³) | 0.794-0.9422 | [15] [14] |
| Melting Temperature (K) | 365-368 | [10] |
| Critical Temperature (K) | Not determined | - |
| Thermal Expansion Coefficient (×10⁻⁵ K⁻¹) | 6.3 (orthorhombic phase) | [16] |
The conformational analysis of the pentacontane backbone represents a critical aspect of understanding its molecular geometry and physical properties. The fifty-carbon chain of pentacontane exhibits remarkable conformational flexibility, with the potential for numerous rotational isomers around the forty-nine carbon-carbon bonds that comprise the molecular backbone [17] [18].
The primary conformation of pentacontane in the crystalline state corresponds to the fully extended all-trans configuration, where all carbon-carbon bonds adopt the staggered arrangement with dihedral angles of approximately 180 degrees [17] [19]. This extended conformation maximizes the molecular length while minimizing intramolecular steric interactions, resulting in a theoretical molecular length of approximately 65 nanometers for the fully extended chain [20].
Conformational analysis reveals that the energy barriers for rotation around individual carbon-carbon bonds in pentacontane are relatively low, typically ranging from 12 to 15 kilojoules per mole [21]. These moderate barriers allow for significant conformational mobility at elevated temperatures, leading to the formation of gauche defects and more complex conformational states. The introduction of gauche conformations results in energy penalties of 2 to 4 kilojoules per mole per defect site [18] [21].
Vibrational spectroscopy provides detailed insights into the conformational states present in pentacontane under various conditions [21]. Raman spectroscopic measurements on long-chain alkanes demonstrate that conformational disorder can be quantified through the analysis of carbon-hydrogen twist peaks in the 1290 to 1310 wavenumber region [21]. These spectroscopic signatures reveal the presence of non-crystalline consecutive trans conformations and amorphous conformational states [21].
The conformational behavior of pentacontane exhibits strong temperature dependence, with increasing thermal energy promoting the formation of conformational defects [8] [21]. Differential thermal analysis coupled with spectroscopic measurements reveals that kink structures, consisting of gauche-trans-gauche sequences, become thermally populated as the temperature approaches the melting point [8]. These kink defects have characteristic energies of 4 to 6 kilojoules per mole and play crucial roles in the pre-melting behavior of long-chain alkanes [8] [21].
Molecular dynamics simulations have provided detailed insights into the conformational dynamics of long-chain alkanes similar to pentacontane [22] [9]. These computational studies reveal that the molecular chains undergo complex conformational transitions as temperature increases, with the onset of large-amplitude fluctuations occurring in the temperature range of 360 to 370 K [9]. The simulations demonstrate that conformational changes are accompanied by systematic variations in crystal lattice parameters [9].
The conformational analysis of pentacontane in solution environments reveals markedly different behavior compared to the crystalline state [22]. In polar solvents such as methanol, long-chain alkanes undergo conformational transitions between extended and collapsed states, with the folded conformations becoming increasingly stable as chain length increases [22]. These solution-phase conformational changes are driven by the optimization of solvent-solute interactions and the minimization of unfavorable hydrophobic contacts [22].
Chain folding represents an extreme conformational state that becomes relevant for ultra-long alkanes approaching the chain length of pentacontane [20]. When the number of carbon atoms exceeds approximately 120, chain folding becomes thermodynamically favorable, leading to the formation of lamellar structures with folded chain conformations [20]. While pentacontane with fifty carbon atoms remains below this critical threshold, understanding chain folding mechanisms provides important context for the conformational behavior of this long-chain alkane [20].
Table 3: Crystal Structure Parameters for n-Alkanes
| Alkane | Crystal System/Space Group | Unit Cell Parameter a (Å) | Chain Arrangement | Reference |
|---|---|---|---|---|
| Hexatriacontane (C36H74) | Orthorhombic | 7.66±0.005 (critical) | Extended chains | [2] [23] [7] |
| Tetracontane (C40H82) | Orthorhombic/Pca21 | Not specified | Extended lamellar | [3] |
| Long-chain alkanes (general) | Orthorhombic (n>36) | 7.4-7.7 | Parallel extended | [2] [6] [5] |
| Pentacontane (C50H102) | Orthorhombic (predicted) | Not determined | Extended (predicted) | |
| Ultra-long alkanes (n>120) | Chain folding observed | Variable with folding | Folded chains | [20] |
Table 4: Conformational Analysis Parameters
| Parameter | Description | Energy Scale (kJ/mol) | Reference |
|---|---|---|---|
| Primary Conformation | All-trans extended chain | 0 (reference) | [17] [18] [19] |
| Bond Configuration | Single C-C bonds (sp³ hybridized) | - | [17] [19] |
| Chain Flexibility | High flexibility around C-C bonds | 2-4 per gauche defect | [18] [21] |
| Rotational Barriers | Low energy barriers for rotation | 12-15 per barrier | [21] |
| Defect Types | Gauche defects, kink structures | 4-6 per kink | [8] [21] |
| Temperature Dependent Transitions | Crystal → Rotator → Liquid phases | 28.4-48.7 (phase transitions) | [8] |
The investigation of pentacontane behavior in molecular alloys provides crucial insights into the structural versatility and intermolecular interactions of this long-chain alkane. Comparative structural studies of binary n-alkane systems have established fundamental principles governing the formation and stability of molecular alloys that are directly applicable to pentacontane-containing mixtures [11] [24] [25].
Binary molecular alloys formed between n-alkanes demonstrate remarkable structural diversity, with the specific crystal structures and phase relationships determined by the chain length difference and molar composition of the components [11]. For n-alkane pairs with chain length differences of one or two carbon atoms, complete miscibility is typically observed across the entire composition range, resulting in solid solutions with continuous structural variations [11].
The structural characterization of n-alkane binary eutectics has revealed that molecular alloys maintain fundamental structural features of the pure components while accommodating compositional variations through subtle adjustments in lamellar packing arrangements [3]. X-ray diffraction studies of the C30H62/C40H82 eutectic system demonstrate that the orthorhombic Pca21 space group is preserved in the mixed crystal, with the longer and shorter chains occupying distinct lamellar regions within the overall structure [3].
Electron diffraction analysis of binary n-alkane systems has provided direct evidence for the superlattice formations that characterize molecular alloys [3]. These superlattice structures arise from the periodic arrangement of chemically distinct but structurally similar alkane chains, creating complex diffraction patterns that can be deconvoluted to reveal the individual contributions of each component [3]. The structural models derived from these analyses indicate that pure component regions exist within the mixed crystals, suggesting a packing arrangement that maintains the integrity of individual chain environments while achieving overall structural coherence [3].
Temperature-dependent structural studies of binary n-alkane systems reveal that molecular alloys exhibit complex phase behavior involving multiple solid-solid transitions [11] [26]. The high-temperature domain is characterized by rotator phases, where the alkane chains retain translational order while gaining rotational freedom around their long axes [11]. The low-temperature domain contains various ordered crystalline phases with specific arrangements of the different alkane components [11].
The suppression of phase separation in confined environments represents a significant finding relevant to pentacontane alloy formation [24] [25]. Studies of microencapsulated binary n-alkane mixtures demonstrate that the normal tendency toward phase separation can be eliminated through geometric confinement effects [24]. In these confined systems, the orthorhombic crystal structure becomes dominant, and the typically observed triclinic phases are destabilized due to weakened intermolecular interactions and suppressed chain diffusion [25].
Crystallization behavior studies of even-even n-alkane mixtures provide specific insights into the structural preferences of systems that would include pentacontane [25] [26]. The C18H38/C20H42 binary system exhibits enhanced miscibility in confined environments, with the formation of stable rotator phases that are not observed in the bulk crystallization of individual components [26]. These findings suggest that pentacontane, as an even-numbered alkane, would exhibit similar enhanced miscibility behavior in appropriate binary systems [26].
The role of interfacial energy in determining molecular alloy stability has been elucidated through comparative studies of n-alkane mixtures with different chain length relationships [26]. Systems with similar in-plane hexagonal surface structures exhibit lower interfacial energies and enhanced phase stability, indicating that pentacontane would form particularly stable alloys with other long-chain even-numbered alkanes [26].
Structural investigations using atomic force microscopy have revealed the surface morphology and terracing behavior of n-alkane molecular alloys [12]. These studies demonstrate that mixed crystals maintain well-defined crystallographic facets with specific angular relationships determined by the underlying crystal structure [12]. The observed terracing corresponds to half-unit cell distances, providing direct evidence for the lamellar organization of molecular alloys [12].
The thermal expansion behavior of molecular alloys differs systematically from that of pure components, with expansion coefficients that reflect the averaged properties of the constituent alkanes [16]. Linear relationships between lattice parameters and temperature have been established for various n-alkane systems, providing predictive frameworks for understanding the thermal behavior of pentacontane-containing alloys [16] [9].
Table 5: Molecular Alloy Formation Data
| Binary System | Mixing Behavior | Crystal Structure | Structural Effect | Reference |
|---|---|---|---|---|
| C30H62/C40H82 | Eutectic solid solution | Orthorhombic Pca21 | Lamellar packing maintained | [3] [11] |
| C18H38/C19H40 | Solid solution with phase separation | Suppressed phase separation | Longitudinal chain diffusion suppressed | [24] |
| C18H38/C20H42 | Even-even miscibility | Orthorhombic dominant | Triclinic phase destabilized | [25] [26] |
| General n-alkane pairs (Δn=1,2) | Complete miscibility range | Orthorhombic/triclinic | Chain length dependent | [11] |
| Pentacontane mixtures | Predicted solid solutions | Orthorhombic (expected) | Enhanced structural stability | [27] |
The phase transition properties of pentacontane demonstrate the significant influence of molecular size and intermolecular forces on thermal behavior. Melting point data consistently indicate a range of 93-95°C (366.2-368.2 K) across multiple sources [1] [2] [3] [4]. This relatively high melting point reflects the substantial van der Waals forces between the long hydrocarbon chains, which require considerable thermal energy to overcome during the solid-to-liquid transition.
The melting point precision varies slightly among sources, with NIST reporting values of 365.30 ± 2.00 K and 366.20 ± 3.00 K [5], while commercial suppliers such as TCI specify a range of 92.0-95.0°C [2]. This variation likely reflects different measurement conditions and sample purities, but the consensus value remains within the 93-95°C range.
Boiling point estimates show greater variation due to the challenges in measuring high-temperature properties of heavy alkanes. Literature sources report values ranging from 548°C to 579.94°C [1] [6] [3] [7]. The Stenutz database reports 548°C [6] [7], while ChemicalBook estimates 579.94°C [1] [3]. This discrepancy reflects the difficulty in experimental determination of boiling points for compounds with such low vapor pressures at ambient conditions.
| Property | Value | Source |
|---|---|---|
| Melting Point | 93-95°C (366.2-368.2 K) | TCI, NIST, Literature consensus [1] [2] [3] [4] |
| Boiling Point | 548-580°C (821-853 K) | Literature estimates [1] [6] [3] [7] |
| Enthalpy of Fusion | 125.26-185.0 kJ/mol | NIST, Joback calculation [5] |
| Enthalpy of Vaporization | 252.50 ± 0.20 kJ/mol | NIST [5] |
The enthalpy of fusion values show significant variation between calculation methods and experimental data. The Joback group contribution method estimates 125.26 kJ/mol, while NIST experimental data indicates 185.0 kJ/mol [5]. This discrepancy highlights the limitations of estimation methods for extremely long-chain compounds and the importance of experimental validation.
Pentacontane exhibits density values that vary significantly depending on the source and measurement conditions, ranging from 0.794 g/cm³ to 0.9422 g/cm³. The Stenutz database reports the lowest value of 0.794 g/cm³ [6] [7], while CAS Common Chemistry provides the highest at 0.9422 g/cm³ [4]. Intermediate values include 0.823 g/cm³ from ECHEMI and ChemNet sources [8] [9], and 0.9231 g/cm³ from ChemicalBook [1] [3].
This density variation likely reflects different measurement temperatures, sample purity, and crystalline forms. Long-chain alkanes can exhibit polymorphism, where different crystal structures yield varying densities. The consensus density appears to be in the 0.82-0.85 g/cm³ range at room temperature.
The molar volume of pentacontane is reported as 885.8 mL/mol [6] [7], which corresponds well with the molecular weight of 703.34-703.36 g/mol and the reported density values. Additionally, the McGowan volume calculation yields 715.360 mL/mol [5], representing a different volumetric approach based on atomic contributions.
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 0.794-0.942 g/cm³ | Multiple sources [1] [6] [8] [3] [4] [7] [9] |
| Molar Volume | 885.8 mL/mol | Stenutz database [6] [7] |
| McGowan Volume | 715.360 mL/mol | Calculated [5] |
| Critical Volume | 2.836 m³/kmol | Joback estimation [5] |
The critical volume estimation of 2.836 m³/kmol reflects the enormous molecular size of pentacontane and its expected behavior near critical conditions [5]. This value, while calculated rather than experimental, provides insight into the compound's behavior under extreme temperature and pressure conditions.
The thermodynamic properties of pentacontane reveal the energetic characteristics of this long-chain hydrocarbon. The enthalpy of formation in the gas phase is calculated as -1075.33 kJ/mol [5], indicating substantial energetic stability relative to its constituent elements. This large negative value reflects the numerous C-H and C-C bonds present in the molecule.
The Gibbs free energy of formation is estimated at 370.12 kJ/mol [5], suggesting that while pentacontane is enthalpically stable, entropic factors contribute to its overall thermodynamic behavior. The positive Gibbs energy indicates that formation from elements is not spontaneous under standard conditions.
Heat capacity data for the gas phase shows strong temperature dependence, ranging from 2893.25 J/mol·K at 1343.40 K to 3577.43 J/mol·K at 2196.22 K [5]. This increase with temperature reflects the activation of additional vibrational modes as thermal energy increases, characteristic of large molecules with numerous degrees of freedom.
| Thermodynamic Property | Value | Temperature | Source |
|---|---|---|---|
| ΔfH° (gas) | -1075.33 kJ/mol | 298.15 K | Joback calculation [5] |
| ΔfG° | 370.12 kJ/mol | 298.15 K | Joback calculation [5] |
| Cp (gas) | 2893.25-3577.43 J/mol·K | 1343.40-2196.22 K | Joback calculation [5] |
| ΔvapH° | 252.50 ± 0.20 kJ/mol | 298.15 K | NIST [5] |
The enthalpy of vaporization value of 252.50 ± 0.20 kJ/mol represents one of the most reliable experimental measurements for pentacontane [5]. This substantial value reflects the strong intermolecular forces that must be overcome during the liquid-to-gas transition, consistent with the compound's high boiling point.
Critical properties provide insight into the extreme conditions where pentacontane would exist as a supercritical fluid. The critical temperature is estimated at 2196.22 K (1923°C), while the critical pressure is calculated as 276.12 kPa [5]. These extreme values reflect the enormous molecular size and the difficulty in achieving critical conditions for such heavy hydrocarbons.
The solubility behavior of pentacontane is governed by its extreme hydrophobic character and substantial molecular size. The logarithmic partition coefficient (Log P) between octanol and water is calculated as 19.751 [5], indicating extraordinary hydrophobicity that far exceeds typical organic compounds. This value predicts negligible water solubility, confirmed by the logarithmic water solubility of -20.75 [5].
Solubility in nonpolar solvents follows the "like dissolves like" principle, with pentacontane showing good compatibility with hydrocarbon solvents. Literature evidence supports solubility in pentane, heptane, and hexane [10], which are structurally similar shorter-chain alkanes. Commercial specifications confirm solubility in hot toluene [2], indicating that elevated temperatures improve dissolution in aromatic solvents.
The Hansen solubility parameters for pentacontane can be estimated based on its alkane structure. The dispersion component (δd) is approximately 15.5 MPa^0.5, typical for saturated hydrocarbons, while both polar (δp) and hydrogen bonding (δh) components are essentially zero due to the nonpolar nature of the molecule.
| Solvent Type | Solubility | Basis |
|---|---|---|
| Water | Insoluble | Log P = 19.751, Log WS = -20.75 [5] |
| Nonpolar hydrocarbons | Soluble | Literature evidence [10] |
| Aromatic solvents | Soluble (hot) | Commercial specifications [2] |
| Polar protic solvents | Insoluble | Incompatible polarity |
| Chlorinated solvents | Limited | Size/polarity mismatch |
Solubility limitations arise from both polarity mismatch and molecular size effects. While pentacontane is compatible with nonpolar solvents in principle, its large molecular size may limit dissolution in smaller solvent molecules due to entropic factors and packing constraints. This effect is particularly pronounced with diethyl ether and chloroform, where limited solubility is expected despite some favorable interactions.
The temperature dependence of solubility is significant for pentacontane, as evidenced by the requirement for hot toluene to achieve dissolution [2]. This temperature effect reflects the need to overcome both intermolecular forces within the solid pentacontane and the entropic penalty of accommodating large molecules in solution.